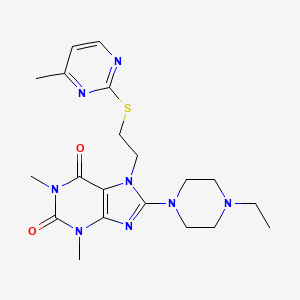

8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione" is a structurally complex molecule that is part of a broader class of compounds known for their potential pharmacological activities. The related compounds have been studied for their affinity to serotonin (5-HT) receptors and dopaminergic (D2) receptors, which are critical targets for antidepressant and anxiolytic drugs .

Synthesis Analysis

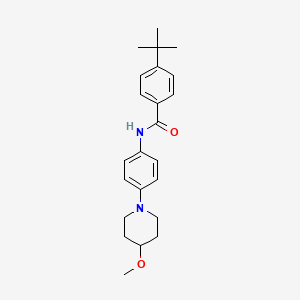

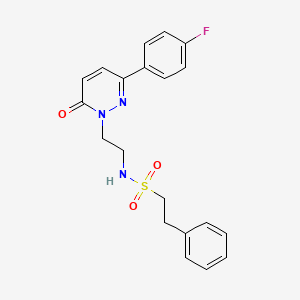

The synthesis of related compounds involves the creation of long-chain arylpiperazines (LCAPs) and their derivatives. These compounds are designed and synthesized to target specific serotonin receptors, with variations in the substituents leading to different affinities and selectivities for these receptors . The synthesis process typically includes the formation of the purine core, followed by the attachment of various substituents that confer the desired biological activity.

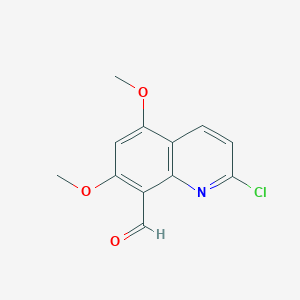

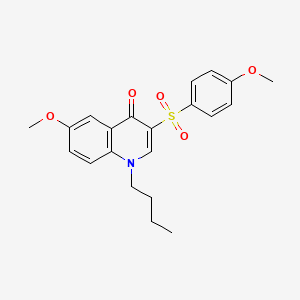

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a purine-2,6-dione core, which is a common feature in this class of molecules. The core is modified with different substituents, such as arylpiperazinylalkyl groups, which influence the molecule's conformation and, consequently, its interaction with the target receptors. X-ray diffraction methods have been used to confirm the structures of these compounds, revealing the importance of intramolecular interactions, such as hydrogen bonds and π-π stacking, in stabilizing their conformations .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their functional groups. The arylpiperazine fragment, for example, can engage in various interactions with the receptor sites, including hydrogen bonding and π-π interactions. These interactions are crucial for the binding affinity and selectivity of the compounds towards the serotonin receptors. The presence of substituents like the morpholine ring can also contribute to the binding by acting as potential donors or acceptors of hydrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and crystallinity, are determined by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting the compound's pharmacokinetics and pharmacodynamics. For instance, the presence of a methoxy group or a chlorine atom in the phenylpiperazinyl moiety can modify the compound's affinity for the tested 5-HT receptors, which is likely due to changes in the molecule's lipophilicity and ability to form specific interactions with the receptor .

Applications De Recherche Scientifique

Serotonin Receptor Affinity and Psychotropic Activity

Research has focused on derivatives similar to the specified compound for their potential in targeting serotonin receptors, which are critical in regulating mood and anxiety. A study by Chłoń-Rzepa et al. (2013) designed a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, exploring their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds demonstrated significant anxiolytic and antidepressant properties, highlighting the importance of mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands in psychotropic medication development (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Properties

Further research into the purine-2,6-dione derivatives reveals their potential in analgesic and anti-inflammatory applications. Zygmunt et al. (2015) synthesized a series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, which showed significant analgesic and anti-inflammatory effects in vivo, outperforming acetylic acid in comparative tests. This study underscores the potential of such compounds in developing new pain management and anti-inflammatory therapies (Zygmunt et al., 2015).

Anticancer Activity

The synthesis and evaluation of pyridine and thiazolopyrimidine derivatives, incorporating elements similar to the query compound, have shown promising results in anticancer applications. Hammam et al. (2001) reported on compounds derived from 1-ethylpiperidone that exhibited significant anticancer activities. This research provides valuable insights into designing new cancer therapeutics based on purine analogs (Hammam et al., 2001).

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase. This disruption in the cell cycle can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Propriétés

IUPAC Name |

8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N8O2S/c1-5-26-8-10-27(11-9-26)19-23-16-15(17(29)25(4)20(30)24(16)3)28(19)12-13-31-18-21-7-6-14(2)22-18/h6-7H,5,8-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFZKCRPLSADBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(N2CCSC4=NC=CC(=N4)C)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-Ethylpiperazin-1-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide](/img/structure/B2499897.png)

![4,6-Dimethyl-2-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2499901.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2499902.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2499903.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2499904.png)